3-methyl-N-(quinolin-3-yl)benzamide
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Overview
Description
3-methyl-N-(quinolin-3-yl)benzamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group attached to a quinoline ring, with a methyl group at the 3-position of the benzamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(quinolin-3-yl)benzamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the copper-mediated tandem C(sp2)–H amination, which provides quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides. This method allows for the synthesis of complex products in a single step from easily available starting materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki-Miyaura coupling reaction is often preferred due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(quinolin-3-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and benzamide derivatives.
Scientific Research Applications
3-methyl-N-(quinolin-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-(quinolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a benzene ring fused to a pyridine ring.
Quinazolinone: A similar compound with a fused quinazoline ring system.
Tetrahydroquinoline: A reduced form of quinoline with a partially saturated ring.
Uniqueness
3-methyl-N-(quinolin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-methyl-N-quinolin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-5-4-7-14(9-12)17(20)19-15-10-13-6-2-3-8-16(13)18-11-15/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIZHCCPDCHXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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